2-(Aminomethyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(Aminomethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a bicyclic structure, consisting of an oxazole and pyridine ring. It’s a specialty chemical used in research .
Synthesis Analysis
The synthesis of this compound derivatives involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . The synthesis of previously unknown 2-aminomethyloxazolo[4,5-b]pyridine derivatives by nucleophilic substitution has been shown .Molecular Structure Analysis
The molecular formula of this compound is C7H7N3O, and its molecular weight is 149.15.Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)oxazolo[4,5-b]pyridine derivatives is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, making it a common target for antimicrobial drugs .
Mode of Action
This compound derivatives interact with the DNA gyrase enzyme at the ATP binding site . Molecular docking and dynamics simulations have shown that these compounds overlap at this site, resulting in similar protein-ligand interactions . This interaction inhibits the enzyme’s activity, preventing DNA replication and thus bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial population .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives have been predicted and found to be compliant with Lipinski and other restrictive rules . These properties impact the bioavailability of the compound, influencing its effectiveness as a drug .
Result of Action
The result of the action of this compound derivatives is the inhibition of bacterial growth . These compounds have shown good to strong antimicrobial activities against various bacteria strains and related drug-resistant isolates .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONPNRQKNBETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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